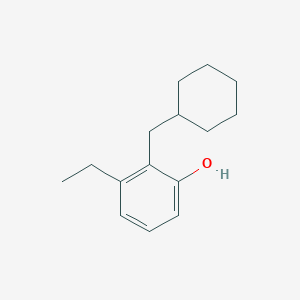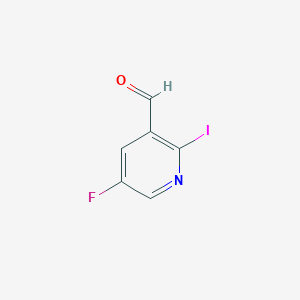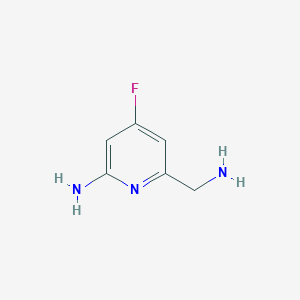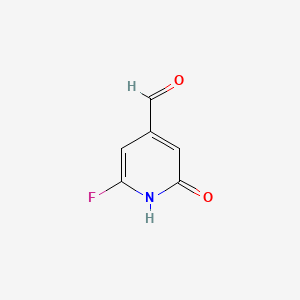
2-Amino-4-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(methylamino)phenol, also known as N-Methyl-2-aminophenol or N-Methyl-2-hydroxyaniline, is an organic compound with the molecular formula C7H9NO. This compound is a derivative of aminophenol and is characterized by the presence of both amino and hydroxyl functional groups on a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the reaction of hydroquinone with methylamine. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product . Another method involves the reduction of Schiff bases using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
2-Amino-4-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-4-(methylamino)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to antimicrobial effects. For example, it has been shown to target the quorum regulator SarA in Staphylococcus aureus, thereby inhibiting biofilm formation and reducing virulence . The compound’s ability to interact with cellular components makes it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Lacks the methylamino group, resulting in different reactivity and applications.
4-(Methylamino)phenol: Similar structure but with the amino group in a different position, leading to variations in chemical behavior.
2-[(Methylamino)methyl]phenol: Another related compound with distinct properties and applications.
Uniqueness
2-Amino-4-(methylamino)phenol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts specific reactivity and makes it suitable for a variety of applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in biological systems set it apart from similar compounds.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-amino-4-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 |
InChI Key |
OSWAUKJYXZYZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)









![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)


